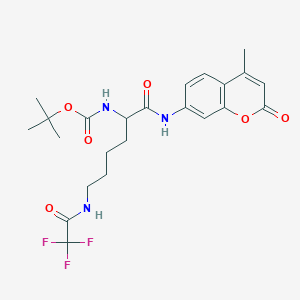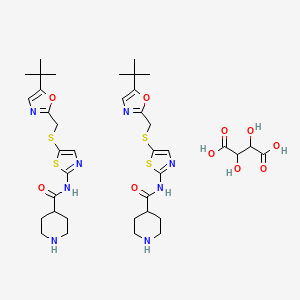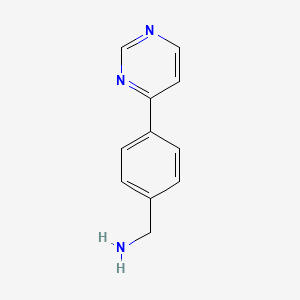
DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, commonly known as DSPA, is a phosphatidic acid derivative. Phosphatidic acids are a class of phospholipids that play a crucial role in cellular signaling and membrane biophysics. DSPA is characterized by its two stearic acid chains attached to a glycerol backbone, which is further linked to a phosphate group. This compound is often used in biochemical and biophysical research due to its unique properties and functions.
准备方法
合成路线和反应条件
L-β,γ-二硬脂酰-α-磷脂酸二钠盐的合成通常涉及硬脂酸与甘油的酯化反应,然后进行磷酸化。一般步骤如下:
酯化: 硬脂酸在催化剂存在下与甘油反应生成二硬脂酰甘油。
磷酸化: 然后使用磷酰化试剂(如氧氯化磷(POCl3)或磷酸(H3PO4))对二硬脂酰甘油进行磷酸化,生成二硬脂酰磷脂酸。
中和: 用氢氧化钠(NaOH)中和生成的磷脂酸,形成二钠盐。
工业生产方法
DSPA 的工业生产涉及类似的步骤,但规模更大。该工艺针对更高的产量和纯度进行了优化,通常涉及:
连续流反应器: 用于酯化和磷酸化,以确保一致的反应条件。
纯化技术: 如结晶和色谱法,以分离最终产品。
质量控制: 确保化合物满足研究和工业应用所需规格的措施。
化学反应分析
反应类型
L-β,γ-二硬脂酰-α-磷脂酸二钠盐会经历各种化学反应,包括:
水解: DSPA 中的酯键可以在酸性或碱性条件下水解,生成硬脂酸和甘油磷酸。
氧化: 硬脂酸链可以氧化生成硬脂酸衍生物。
取代: 磷酸基团可以参与取代反应,形成不同的磷脂酸衍生物。
常用试剂和条件
水解: 通常使用盐酸 (HCl) 或氢氧化钠 (NaOH) 在高温下进行。
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
取代: 可以在受控条件下使用醇类或胺类等试剂取代磷酸基团。
主要生成物
水解: 硬脂酸和甘油磷酸。
氧化: 硬脂酸衍生物,如硬脂醛或硬脂酸。
取代: 取决于所用取代基,各种磷脂酸衍生物。
科学研究应用
L-β,γ-二硬脂酰-α-磷脂酸二钠盐在科学研究中具有广泛的应用:
作用机制
L-β,γ-二硬脂酰-α-磷脂酸二钠盐的作用机制涉及其作为脂质信号分子的作用。它与参与细胞信号通路的各种蛋白质和酶相互作用:
相似化合物的比较
L-β,γ-二硬脂酰-α-磷脂酸二钠盐可以与其他磷脂酸进行比较,例如:
1,2-二油酰基-sn-甘油-3-磷酸 (DOPA): 结构相似,但含有油酸链而不是硬脂酸链.
1,2-二棕榈酰基-sn-甘油-3-磷酸 (DPPA): 含有棕榈酸链,在脂肪酸链的长度和饱和度上有所不同.
独特性
属性
分子式 |
C39H75Na2O8P |
|---|---|
分子量 |
749.0 g/mol |
IUPAC 名称 |
disodium;2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2 |
InChI 键 |
XPMKJIKGYGROQR-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
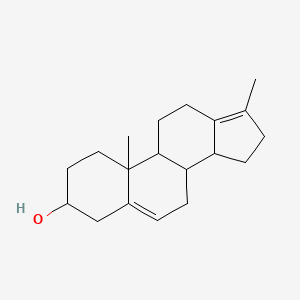
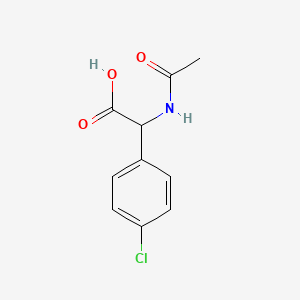
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
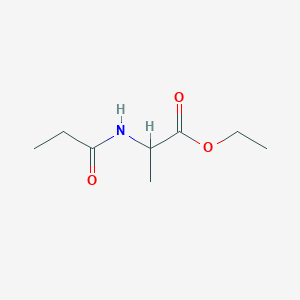
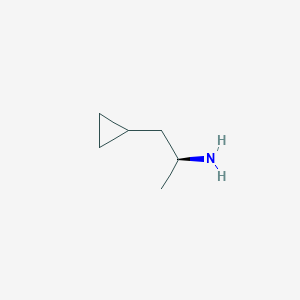

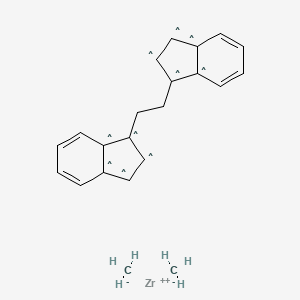

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
